molecular formula C₁₈H₁₈O₃ B1146285 Ethyl 3-[4-(benzyloxy)phenyl]acrylate CAS No. 104315-07-3

Ethyl 3-[4-(benzyloxy)phenyl]acrylate

Cat. No.: B1146285
CAS No.: 104315-07-3
M. Wt: 357.4
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[4-(benzyloxy)phenyl]acrylate is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.34 g/mol . It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with a benzyloxy group. This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[4-(benzyloxy)phenyl]acrylate can be synthesized through several synthetic routes. One common method involves the esterification of 3-[4-(benzyloxy)phenyl]acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(benzyloxy)phenyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[4-(benzyloxy)phenyl]acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[4-(benzyloxy)phenyl]acrylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-[4-(benzyloxy)phenyl]acrylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its benzyloxy group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBNMQBSPKPRB-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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